molecular formula C19H17N3O4S B2785497 N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide CAS No. 497082-01-6

N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide

Cat. No.: B2785497
CAS No.: 497082-01-6
M. Wt: 383.42
InChI Key: BQKZTRDPGOUBBF-UHFFFAOYSA-N
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Description

N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[5,6-dimethyl-2-(2-oxooxolan-3-yl)sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-10-11(2)26-17-14(10)15(20-16(23)12-6-4-3-5-7-12)21-19(22-17)27-13-8-9-25-18(13)24/h3-7,13H,8-9H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKZTRDPGOUBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SC4CCOC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide (CAS Number: 497082-01-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O4SC_{19}H_{17}N_{3}O_{4}S, with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes a furo-pyrimidine core linked to a benzamide moiety and a tetrahydrofuran derivative.

PropertyValue
CAS Number497082-01-6
Molecular FormulaC₁₉H₁₇N₃O₄S
Molecular Weight383.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the furo-pyrimidine structure followed by the introduction of the benzamide group. The process may utilize various reagents and conditions that influence yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate effective inhibition against various bacterial strains:

  • Inhibition Against E. coli : Some derivatives have recorded Minimum Inhibitory Concentrations (MIC) as low as 6.72 mg/mL against Escherichia coli.
  • Inhibition Against S. aureus : Compounds showed similar effectiveness against Staphylococcus aureus with MIC values around 6.63 mg/mL.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. For example, certain benzamides demonstrated significant inhibition of carrageenan-induced rat paw edema, with inhibition rates exceeding 90% at specific concentrations over time.

Antioxidant Activity

Compounds derived from similar structures have shown promising antioxidant activity in vitro, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzamides including those structurally related to our compound. The findings indicated that modifications in the substituents significantly influenced the activity against both Gram-positive and Gram-negative bacteria.
    CompoundMIC (mg/mL)Target Organism
    Compound 4a6.67E. coli
    Compound 4h6.63S. aureus
  • Anti-inflammatory Effects : In vivo studies on related compounds revealed substantial anti-inflammatory effects in animal models, supporting their potential therapeutic applications in inflammatory diseases.

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